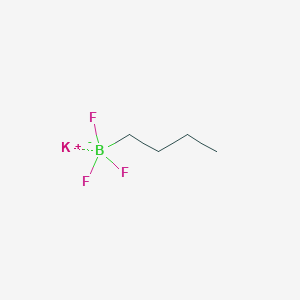

Potassium butyltrifluoroborate

説明

Potassium butyltrifluoroborate (K[BF₃C₄H₉]) is a primary alkyltrifluoroborate salt widely utilized in Suzuki-Miyaura cross-coupling reactions. Its stability, ease of handling, and compatibility with diverse reaction conditions make it a valuable reagent in organic synthesis. The compound is typically synthesized via hydroboration of 1-butene followed by fluorination with potassium bifluoride (KHF₂) . Its tetrahedral borate structure enhances stability against hydrolysis compared to boronic acids, enabling storage under ambient conditions .

Key applications include coupling with aryl and heteroaryl chlorides, where it demonstrates high efficiency under optimized Pd-catalyzed conditions (e.g., toluene/H₂O solvent, RuPhos ligand) . Notably, potassium butyltrifluoroborate tolerates functional groups such as nitro, ketone, and ester moieties, expanding its utility in pharmaceutical and materials chemistry .

特性

IUPAC Name |

potassium;butyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BF3.K/c1-2-3-4-5(6,7)8;/h2-4H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHVTQCFJZFJSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCCC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635665 | |

| Record name | Potassium butyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444343-55-9 | |

| Record name | Potassium butyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium Butyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: Potassium butyltrifluoroborate can be synthesized through the reaction of butylboronic acid with potassium hydrogen fluoride (KHF₂). The general procedure involves the following steps:

Preparation of Butylboronic Acid: Butylboronic acid is prepared by hydroboration of 1-butene with diborane (B₂H₆) followed by oxidation with hydrogen peroxide (H₂O₂).

Formation of Potassium Butyltrifluoroborate: The butylboronic acid is then reacted with potassium hydrogen fluoride in an aqueous medium to yield potassium butyltrifluoroborate.

Industrial Production Methods: Industrial production of potassium butyltrifluoroborate follows similar synthetic routes but on a larger scale. The use of continuous-flow reactors has been reported to improve the efficiency and scalability of the process .

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

Potassium butyltrifluoroborate serves as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of C–C bonds with aryl and alkenyl electrophiles.

Primary Alkyltrifluoroborates with Aryl Electrophiles

-

Conditions : PdCl₂(dppf)·CH₂Cl₂ (9 mol%), Cs₂CO₃ (3 equiv), THF/H₂O (3:1), 80°C .

-

Scope : Couples with aryl bromides and triflates to yield alkylated arenes. For example:

Substrate Product Yield (%) 4-Methoxyphenyl triflate Butyl-4-methoxybenzene 85 1-Bromonaphthalene Butylnaphthalene 78 -

Mechanism : Transmetalation occurs via a Pd⁰/Pdᴵᴵ cycle, with Cs₂CO₃ facilitating borate activation .

Secondary Alkyltrifluoroborates and Catalyst Considerations

-

Challenge : Secondary derivatives (e.g., sec-butyltrifluoroborate) risk β-hydride elimination.

-

Solution : Sterically hindered ligands like t-Bu₃P suppress side reactions, yielding branched products (up to 75% efficiency) .

Rh-Catalyzed Addition Reactions

Potassium butyltrifluoroborate participates in Rh-catalyzed additions to α,β-unsaturated carbonyl compounds, forming γ,δ-unsaturated products.

-

Conditions : [Rh(OH)(cod)]₂ (5 mol%), dppb (ligand), THF/H₂O (4:1), 60°C .

-

Example : Addition to methyl acrylate yields methyl 4-pentenoate (73% yield).

-

Mechanism : Oxidative addition of Rhᴵ to the alkene, followed by transmetalation and reductive elimination.

Stability Profile

-

Air/Moisture Resistance : Stable indefinitely under ambient conditions due to the tetracoordinate boron center .

-

Thermal Decomposition : Degrades above 250°C, releasing BF₃ and butane .

Comparative Reaction Efficiency

| Reaction Type | Catalyst System | Typical Yield (%) | Key Advantage |

|---|---|---|---|

| Suzuki-Miyaura (Aryl) | PdCl₂(dppf), Cs₂CO₃ | 75–92 | Broad substrate scope |

| Suzuki-Miyaura (Alkenyl) | PdCl₂(dppf), toluene/H₂O | 68–85 | Stereoselective diene formation |

| Rh-Catalyzed Addition | [Rh(OH)(cod)]₂, dppb | 65–78 | Functional group tolerance |

科学的研究の応用

Potassium butyltrifluoroborate has a wide range of applications in scientific research:

Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds.

Biology: It is used in the synthesis of biologically active molecules.

Medicine: It is involved in the development of pharmaceutical intermediates.

Industry: It is used in the production of agrochemicals and materials science

作用機序

The mechanism by which potassium butyltrifluoroborate exerts its effects involves the formation of a boronate complex. In cross-coupling reactions, the compound acts as a source of the butyl group, which is transferred to the coupling partner through a palladium-catalyzed process. The reaction proceeds via the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the final product .

類似化合物との比較

Structural and Functional Group Variations

a) Potassium Alkoxymethyltrifluoroborates

- Structure : R-O-CH₂-BF₃K (e.g., R = benzoyloxy).

- Synthesis : Prepared via SN₂ displacement of potassium bromomethyltrifluoroborate with alkoxides. Scalable to 100 g batches using continuous Soxhlet extraction .

- Reactivity : Lower solubility in organic solvents necessitates specialized isolation techniques. Effective in coupling with aryl chlorides, yielding products in >85% efficiency .

- Comparison: While potassium butyltrifluoroborate is hydrophobic, alkoxymethyl derivatives require polar solvents, limiting their use in non-aqueous systems.

b) Potassium Acyltrifluoroborates

- Structure : R-CO-BF₃K (e.g., R = aryl or alkyl).

- Synthesis : Copper(I)-catalyzed borylation/oxidation of aldehydes provides access to these derivatives in high yields (70–90%) .

- Reactivity : Participate in nucleophilic acylations and cross-couplings. The electron-withdrawing acyl group reduces boron’s electrophilicity, slowing transmetalation compared to alkyltrifluoroborates .

c) Potassium Alkenyltrifluoroborates

- Structure : CH₂=CH-CH₂-BF₃K (e.g., potassium (3-butenyl)trifluoroborate).

- Synthesis : Hydroboration of terminal alkenes followed by fluorination .

- Reactivity : The double bond enables conjugate additions and cyclopropanations. However, Pd-catalyzed couplings require lower temperatures (80°C) to prevent β-hydride elimination .

d) Heteroaromatic Trifluoroborates

- Examples : Potassium 5-formylthiophen-3-yltrifluoroborate, potassium 5-formylfuran-2-yltrifluoroborate.

- Synthesis : Derived from boronic acids via KHF₂ treatment .

- Reactivity : Aldehyde functionalities enable post-functionalization (e.g., reductive amination) . These compounds exhibit lower stability in acidic conditions due to heteroaromatic ring sensitivity .

Reaction Performance and Mechanistic Insights

Key Observations :

- Primary vs. Secondary Alkyltrifluoroborates : Primary derivatives like potassium butyltrifluoroborate avoid β-hydride elimination, enabling higher yields in cross-couplings compared to secondary analogs .

- Electronic Effects : Electron-rich trifluoroborates (e.g., alkoxymethyl) couple efficiently with electron-poor aryl chlorides, while electron-neutral systems (e.g., butyl) show broader substrate scope .

Stability and Handling

- Hydrolytic Stability : Potassium butyltrifluoroborate is stable in air and moisture, unlike boronic acids. In contrast, formyl-substituted trifluoroborates require anhydrous conditions to prevent aldehyde oxidation .

- Thermal Stability : Alkenyltrifluoroborates decompose above 300°C, whereas aromatic derivatives (e.g., benzyloxy-substituted) remain stable up to 350°C .

生物活性

Potassium butyltrifluoroborate (KBF3C4H9) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and synthetic applications. This article presents a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

Potassium butyltrifluoroborate is a member of the organotrifluoroborate family, characterized by the presence of a butyl group attached to a trifluoroborate moiety. Its structure allows it to participate in various chemical reactions, making it a versatile reagent in organic synthesis.

Biological Activity Overview

The biological activity of potassium butyltrifluoroborate can be categorized into several key areas:

- Antimicrobial Activity : Research has indicated that potassium trifluoroborates exhibit antimicrobial properties, potentially due to their ability to disrupt bacterial cell membranes or interfere with metabolic processes.

- Pharmacological Applications : The compound serves as a building block for synthesizing biologically active molecules, including pharmaceuticals and agrochemicals.

- Catalytic Properties : It has been used as a catalyst in various organic reactions, enhancing reaction rates and yields.

Antimicrobial Properties

A study focused on the antimicrobial effects of potassium butyltrifluoroborate revealed its efficacy against several bacterial strains. The results indicated that the compound inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus, at specific concentrations.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 10 | 10 |

| Pseudomonas aeruginosa | 8 | 10 |

Synthetic Applications

Potassium butyltrifluoroborate has been utilized in Suzuki-Miyaura cross-coupling reactions, demonstrating its role as a nucleophilic partner. The following table summarizes its effectiveness in various synthetic transformations:

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Cross-coupling with aryl halides | 85 | Pd catalyst, aqueous conditions |

| Coupling with alkenyl bromides | 78 | Toluene/H2O solvent system |

| Formation of substituted purines | 90 | Microwave-assisted synthesis |

The mechanism through which potassium butyltrifluoroborate exerts its biological effects is still under investigation. However, it is believed that the trifluoroborate moiety may play a crucial role in interacting with biological targets due to its unique electronic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。